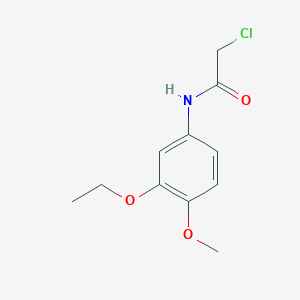![molecular formula C14H19N3O B7557972 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol, also known as PBP, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. PBP belongs to the family of phenols and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is not fully understood. However, it has been suggested that 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol exerts its effects by modulating various signaling pathways. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been shown to inhibit the activity of protein kinase C and to activate the AMP-activated protein kinase pathway. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has also been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is that it has been extensively studied and has a well-established synthesis method. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol research is that its mechanism of action is not fully understood. Additionally, the effects of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol research. One area of research is the development of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol-based drug delivery systems. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been shown to have high affinity for certain metal ions, which could be exploited for targeted drug delivery. Another area of research is the development of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol analogs with improved pharmacological properties. Finally, the mechanisms of action of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol need to be further elucidated to fully understand its potential applications in various fields of science.
In conclusion, 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is a synthetic compound that has been extensively researched for its potential applications in various fields of science. It has been shown to have anticancer, antidiabetic, and neuroprotective properties. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for the detection of metal ions. While the mechanism of action of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol is not fully understood, its potential applications make it an exciting area of research for the future.
合成方法
The synthesis of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol involves the reaction of 4-nitrophenol with 3-aminobutylpyrazole in the presence of a reducing agent. The reaction results in the formation of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol as a yellow powder. The purity of 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol can be improved by recrystallization or column chromatography.
科学研究应用
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has been extensively researched for its potential applications in various fields of science. It has been shown to have anticancer, antidiabetic, and neuroprotective properties. 4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11(15-10-13-8-9-16-17-13)2-3-12-4-6-14(18)7-5-12/h4-9,11,15,18H,2-3,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIDFYAKEQOONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)


![methyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557941.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)
![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)